molecular formula C11H9N5 B13774207 4,6-Diamino-2-phenylpyrimidine-5-carbonitrile CAS No. 91093-93-5

4,6-Diamino-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B13774207
CAS No.: 91093-93-5
M. Wt: 211.22 g/mol
InChI Key: PCYQBPVXFPNNQK-UHFFFAOYSA-N
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Description

4,6-Diamino-2-phenylpyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of benzaldehyde with guanidine to form 2-phenylpyrimidine. This intermediate is then subjected to nitrile formation and subsequent amination to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of advanced catalysts and controlled reaction environments to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diamino-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

4,6-Diamino-2-phenylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor

Properties

CAS No.

91093-93-5

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

4,6-diamino-2-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C11H9N5/c12-6-8-9(13)15-11(16-10(8)14)7-4-2-1-3-5-7/h1-5H,(H4,13,14,15,16)

InChI Key

PCYQBPVXFPNNQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)C#N)N

Origin of Product

United States

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